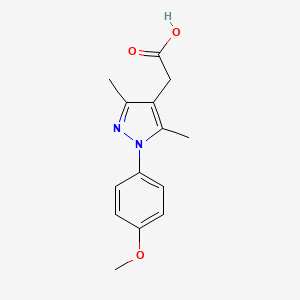

2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(8-14(17)18)10(2)16(15-9)11-4-6-12(19-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRBMKAYTYTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the condensation of 4-methoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 274.31 g/mol. The compound's structural features contribute to its biological activities, making it a candidate for various therapeutic applications.

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibit anti-inflammatory effects. Studies have demonstrated that derivatives of pyrazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been recognized in various studies. This compound may provide pain relief by modulating pain pathways in the central nervous system. Case studies have shown its efficacy in reducing pain responses in animal models, indicating its potential for development into analgesic medications .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies. It is believed to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated significant antioxidant activity, supporting its potential use as a dietary supplement or therapeutic agent .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm its safety for human use .

Case Study 1: In Vivo Efficacy

A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in inflammation markers compared to control groups. The study concluded that this compound could be a viable candidate for further development as an anti-inflammatory drug .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in cultured human cells exposed to oxidative agents. The results suggest its potential application as a protective agent against oxidative damage in various pathological conditions .

Mechanism of Action

The mechanism of action of 2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Key Differences: The 4-aminophenyl group replaces the methoxy substituent, introducing a basic amino (-NH₂) group. The amino group may also participate in hydrogen bonding or serve as a site for chemical derivatization .

2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

- Molecular Formula : C₁₃H₁₂F₂N₂O₂

- Molecular Weight : 266.24 g/mol

- Key Differences: The 3,4-difluorophenyl substituent introduces two electron-withdrawing fluorine atoms. This enhances the acetic acid's acidity (lower pKa) and may improve metabolic stability due to fluorine's resistance to oxidation.

Alkyl vs. Aryl Substituents

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Key Differences : Replacement of the aromatic ring with an ethyl group reduces molecular weight and polarity. The alkyl substituent increases lipophilicity (logP ≈ 1.5), favoring passive diffusion across biological membranes. However, the absence of an aromatic ring may limit π-π stacking interactions in target binding .

(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid

- Molecular Formula : C₁₂H₂₀N₂O₂

- Molecular Weight : 236.30 g/mol

- The increased hydrophobicity may enhance blood-brain barrier penetration but could also limit aqueous solubility .

Heterocyclic and Complex Derivatives

2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid

- CAS : 1248559-59-2

- Molecular Formula : C₁₃H₁₃FN₂O₂

- Molecular Weight : 264.26 g/mol

- Key Differences : The 4-fluorophenyl group balances electron-withdrawing effects and lipophilicity. Fluorine’s electronegativity may strengthen hydrogen bonding with targets like kinases or GPCRs, while its small size minimizes steric disruption compared to methoxy .

2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic Acid

- Molecular Formula : C₁₈H₂₆N₂O₂

- Molecular Weight : 302.41 g/mol

- Key Differences: Incorporation of an adamantane moiety drastically increases rigidity and lipophilicity. However, synthetic complexity and solubility challenges are notable drawbacks .

Biological Activity

The compound 2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole family, known for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines.

- Antioxidant Properties : Certain pyrazole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in tumor cells.

1. Anti-inflammatory Effects

A study published in MDPI evaluated the anti-inflammatory activity of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

2. Antioxidant Activity

In another investigation focusing on the antioxidant properties of pyrazole derivatives, it was found that compounds with similar substituents demonstrated significant radical scavenging activity. The study utilized the DPPH assay to measure antioxidant capacity, revealing that certain derivatives had comparable efficacy to established antioxidants such as ascorbic acid .

3. Cytotoxicity Against Cancer Cells

Research conducted on related pyrazole compounds assessed their cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating that some derivatives exhibited potent cytotoxicity, with values below 10 µM against various tumor cells. This suggests that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

| Activity | Assay Method | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | Significant reduction | |

| Antioxidant | DPPH assay | Comparable to ascorbic acid | |

| Cytotoxicity | IC50 determination | IC50 < 10 µM |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways involved in inflammation and apoptosis:

- Cytokine Inhibition : By modulating signaling pathways such as NF-kB, the compound may reduce the expression of inflammatory cytokines.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through activation of caspases or modulation of Bcl-2 family proteins.

Q & A

Q. Q1. What is the standard laboratory synthesis route for 2-(1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?

A1. The synthesis typically involves two key steps:

Pyrazole Core Formation : Cyclocondensation of 4-methoxyphenylhydrazine with acetylacetone (2,4-pentanedione) under acidic or thermal conditions to yield 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.

Acetic Acid Functionalization : Alkylation at the pyrazole 4-position using chloroacetic acid or its derivatives. This step often employs a base (e.g., triethylamine) to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution .

Validation : Confirm regioselectivity via ¹H NMR (e.g., singlet for CH₃ groups at positions 3 and 5) and mass spectrometry for molecular ion verification .

Advanced Synthesis

Q. Q2. How can regioselective functionalization at the pyrazole 4-position be optimized for higher yields?

A2. Strategies include:

- Directing Groups : Use of electron-withdrawing substituents (e.g., nitro groups) to direct alkylation to the 4-position.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours) and improves yield by 15–20% .

- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for introducing the acetic acid moiety via pre-functionalized boronic esters .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for structural confirmation?

A3.

- ¹H/¹³C NMR :

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ ion at m/z 275.1 (calculated for C₁₄H₁₆N₂O₃) .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in substitution patterns?

A4. Single-crystal X-ray diffraction:

- Confirms bond angles (e.g., N1-C4-C9 = ~120° for acetic acid attachment) and dihedral angles between the pyrazole and 4-methoxyphenyl groups.

- Resolves tautomerism issues (e.g., 1H vs. 2H-pyrazole forms) via precise hydrogen positioning .

Example : A related pyrazole-acetic acid derivative showed a planar pyrazole ring with a 45° tilt between the 4-methoxyphenyl and acetic acid groups .

Biological Activity

Q. Q5. What methodologies assess this compound’s potential as a COX-2 inhibitor?

A5.

- In Vitro Assays :

- Data Interpretation : A pyrazole analog with 4-methoxyphenyl substitution showed 80% COX-2 inhibition at 10 μM, suggesting bioactivity .

Data Contradictions

Q. Q6. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

A6.

- Reproducibility Checks : Vary solvent (DMF vs. THF), temperature (80°C vs. reflux), and catalyst (e.g., K₂CO₃ vs. NaH).

- Analytical Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify purity and side products .

- Database Cross-Referencing : Compare with PubChem’s spectral data (InChI Key: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) for consistency .

Stability and Storage

Q. Q7. What storage conditions prevent degradation of the acetic acid moiety?

A7.

- Temperature : Store at –20°C in amber vials to avoid thermal decarboxylation.

- Solvent : Lyophilize and store in anhydrous DMSO or ethanol to prevent hydrolysis.

- Monitoring : Periodic ¹H NMR checks (δ 12.0 ppm for COOH) detect degradation .

Advanced Applications

Q. Q8. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.